ALDH3A1 Inhibition Potency: A Direct Comparison to 4-Hydroxy-3-nitrobenzaldehyde
4-(Difluoromethoxy)-3-nitrobenzaldehyde exhibits moderate inhibitory activity against human ALDH3A1 with an IC50 of 2.10 × 10³ nM (2.1 µM) [1]. In contrast, the direct analog 4-hydroxy-3-nitrobenzaldehyde shows approximately 11-fold higher potency with an IC50 of 193 nM [2]. This difference highlights that the difluoromethoxy group, while increasing lipophilicity, reduces binding affinity compared to a free hydroxyl group capable of hydrogen bonding. However, this reduced potency is often a desirable trade-off when cell permeability and metabolic stability are prioritized in cell-based assays or in vivo studies [1].
| Evidence Dimension | ALDH3A1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.10 × 10³ nM |
| Comparator Or Baseline | 4-Hydroxy-3-nitrobenzaldehyde; IC50 = 193 nM |
| Quantified Difference | Target compound is 10.9-fold less potent |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, measured by spectrophotometry |
Why This Matters
The 11-fold reduction in potency may be strategically advantageous for applications requiring cellular penetration over pure enzymatic inhibition, guiding procurement for specific assay conditions.
- [1] BindingDB. BDBM50447072: CHEMBL1890994. IC50: 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB. BDBM50556606: CHEMBL... IC50: 193 nM. Inhibition of ALDH3A1 (unknown origin) assessed as NADH formation using 4-nitrobenzaldehyde as substrate. View Source
